N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a chlorinated and fluorinated phenyl ring, a thienyl group, and a trifluoromethyl-substituted pyrimidinyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3-chloro-4-fluoroaniline and the 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfonyl chloride. These intermediates are then coupled under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group enhances its binding affinity to certain enzymes, while the sulfonyl moiety may facilitate interactions with protein active sites.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-{[4-(2-thienyl)-2-pyrimidinyl]sulfonyl}propanamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(3-chloro-4-fluorophenyl)-3-{[4-(2-thienyl)-6-methyl-2-pyrimidinyl]sulfonyl}propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions
Properties
Molecular Formula |
C18H12ClF4N3O3S2 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide |
InChI |
InChI=1S/C18H12ClF4N3O3S2/c19-11-8-10(3-4-12(11)20)24-16(27)5-7-31(28,29)17-25-13(14-2-1-6-30-14)9-15(26-17)18(21,22)23/h1-4,6,8-9H,5,7H2,(H,24,27) |
InChI Key |
KXPVJEAXKMTFMG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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